2-Hydroxysparteine

Description

Properties

CAS No. |

137622-83-4 |

|---|---|

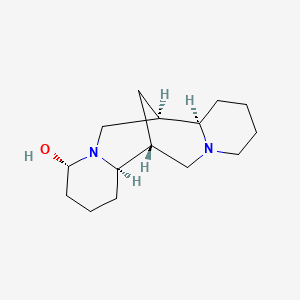

Molecular Formula |

C15H26N2O |

Molecular Weight |

250.386 |

InChI |

InChI=1S/C15H26N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-15,18H,1-10H2/t11-,12-,13-,14-,15+/m1/s1 |

InChI Key |

AFEKUFYCNWZEGZ-RYPNDVFKSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4O |

Synonyms |

2-hydroxysparteine |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Properties

Research Findings and Gaps

- Pharmacokinetics : Hydroxylation generally reduces lipophilicity, which may decrease blood-brain barrier penetration compared to sparteine. This could limit neurological applications but enhance peripheral activity .

- Toxicity: No toxicity data for this compound are available in the evidence. However, hydroxylated compounds like 2-Hexanone () show distinct toxicological profiles, emphasizing the need for targeted studies.

- Synthetic Accessibility : Hydroxylation strategies (e.g., enzymatic or chemical oxidation) used for 2,6-pyridinedicarboxylic acid in could inform synthesis routes for this compound.

5. Further research is critical to validate these hypotheses, particularly via in vitro and in vivo studies. Researchers should prioritize structural characterization, receptor affinity assays, and metabolic profiling to elucidate this compound’s unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.